molecular formula C17H19N3O B12790216 2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 132707-73-4

2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12790216
CAS No.: 132707-73-4
M. Wt: 281.35 g/mol
InChI Key: IPJUAYYDBAAITI-UHFFFAOYSA-N
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Description

2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the benzodiazepine family This compound is characterized by its unique structure, which includes multiple methyl groups and a fused pyrido-benzodiazepine ring system

Preparation Methods

The synthesis of 2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido-benzodiazepine core, followed by the introduction of methyl groups at specific positions. Common reagents used in these reactions include methylating agents, such as methyl iodide, and catalysts like palladium on carbon. The reaction conditions usually involve heating under reflux and the use of inert atmospheres to prevent oxidation .

Chemical Reactions Analysis

2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:

Scientific Research Applications

2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be compared with other benzodiazepine derivatives, such as:

Properties

CAS No.

132707-73-4

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

2,4,6,8,11-pentamethylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C17H19N3O/c1-10-6-7-13-14(8-10)20(5)17(21)15-11(2)9-12(3)18-16(15)19(13)4/h6-9H,1-5H3

InChI Key

IPJUAYYDBAAITI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C(C(=CC(=N3)C)C)C(=O)N2C)C

Origin of Product

United States

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